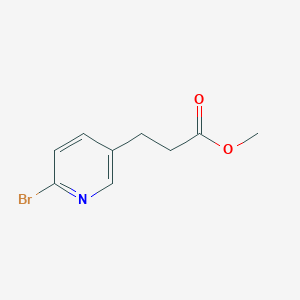

Methyl 3-(6-bromopyridin-3-yl)propanoate

Description

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

methyl 3-(6-bromopyridin-3-yl)propanoate |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3 |

InChI Key |

KYKGGQGXJGGAQD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CN=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-bromopyridin-3-yl)propanoate typically involves the esterification of 3-(6-bromopyridin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromopyridin-3-yl)propanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic aqueous solutions.

Major Products Formed

Substitution Reactions: The major products are substituted pyridine esters with various functional groups replacing the bromine atom.

Reduction Reactions: The major product is the corresponding alcohol, Methyl 3-(6-bromopyridin-3-yl)propanol.

Oxidation Reactions: The major products are oxidized derivatives such as carboxylic acids.

Scientific Research Applications

Methyl 3-(6-bromopyridin-3-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins or enzymes. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Structural and Functional Analysis

- Bromine Substitution : The 6-bromo substituent in the target compound is critical for transition metal-catalyzed reactions, as seen in analogues like Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate . Bromine’s electronegativity and size also influence electronic effects on the pyridine ring.

- Ester vs. Acrylate: The propanoate ester in the target compound offers flexibility for hydrolysis to carboxylic acids or transesterification.

- Auxiliary Substituents: The presence of amino (), chloro (), or pivalamido () groups modulates solubility, steric effects, and electronic properties. For example, the tert-butoxycarbonyl (Boc) group in improves stability during synthesis .

Q & A

Q. What are the common synthetic routes for Methyl 3-(6-bromopyridin-3-yl)propanoate?

The compound is typically synthesized via catalytic cross-coupling or nucleophilic substitution reactions. For example, a photoredox-catalyzed method using [Ir(ppy)₂(dtbbpy)]PF₆ and Hantzsch ester (1.5 equiv) achieved a 91% yield for a structurally similar methyl propanoate derivative. Purification via flash column chromatography (50–75% ethyl acetate/hexanes) ensures high purity . Alternative routes may involve Suzuki-Miyaura coupling, leveraging the bromine substituent as a leaving group for boronic acid partners .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the ester group (-COOCH₃), bromopyridinyl proton environments, and substitution patterns.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- X-ray Crystallography : Resolves absolute stereochemistry and bond lengths, as demonstrated in related pyridine-propanoate derivatives using SHELX for refinement .

- Melting Point Analysis : Decomposition temperatures (e.g., 163°C for analogs) indicate thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across studies?

Yield discrepancies often arise from reaction optimization variables:

- Catalyst Loading : Photoredox catalysts (e.g., [Ir] complexes) at 0.01–0.1 mol% significantly impact efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) influence reaction rates and byproduct formation.

- Equivalents of Reagents : Excess Hantzsch ester (1.5–2.0 equiv) enhances reduction steps in photoredox reactions . Systematic Design of Experiments (DoE) and kinetic studies are recommended to isolate critical factors.

Q. What computational and crystallographic tools support structural analysis?

- SHELX Suite : For refining X-ray diffraction data, particularly in resolving twinned or high-resolution macromolecular crystals .

- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement and validate crystallographic models .

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., bromine’s electron-withdrawing effects) and reactivity in cross-coupling reactions .

Q. How to design experiments for studying reactivity in cross-coupling reactions?

Focus on the bromine substituent’s role as a leaving group:

- Suzuki-Miyaura Coupling : Pair with aryl/heteroaryl boronic acids (e.g., pyridin-3-ylboronic acid derivatives) under Pd catalysis .

- Buchwald-Hartwig Amination : Introduce amine functionalities using Pd/XPhos catalysts . Monitor reaction progress via HPLC-MS and optimize ligand-metal ratios for C–Br bond activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.